molecular formula C13H8F2N2S B14186757 2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline CAS No. 920520-35-0

2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14186757
CAS No.: 920520-35-0
M. Wt: 262.28 g/mol
InChI Key: AFVMHFKOSRIYDL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline typically involves the condensation of 2-aminobenzenethiol with fluorinated aromatic aldehydes or ketones. The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline is unique due to the presence of fluorine atoms on both the benzothiazole and aniline rings. This dual fluorination can enhance its biological activity and stability, making it a valuable compound for various applications .

Properties

CAS No.

920520-35-0

Molecular Formula

C13H8F2N2S

Molecular Weight

262.28 g/mol

IUPAC Name

2-fluoro-4-(6-fluoro-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C13H8F2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-10(16)9(15)5-7/h1-6H,16H2

InChI Key

AFVMHFKOSRIYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)F)F)N

Origin of Product

United States

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